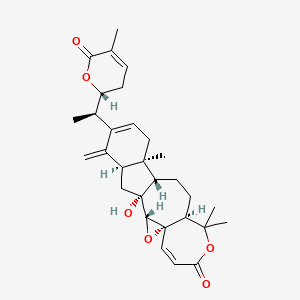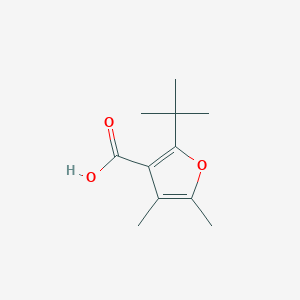
3-Isobutoxy-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutoxy-4-methylbenzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which also bears an isobutoxy and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base catalyst. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction times and improves yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. Catalysts such as solid NaOH, Ba(OH)₂, or molecular iodine can be employed to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 3-Isobutoxy-4-methylbenzoic acid.
Reduction: 3-Isobutoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Isobutoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 3-Isobutoxy-4-methylbenzaldehyde exerts its effects involves its interaction with cellular components. For instance, it can act as a redox-active compound, disrupting cellular antioxidation systems and leading to oxidative stress in fungal cells. This property makes it a potential antifungal agent .
Comparaison Avec Des Composés Similaires
- 4-Isobutoxy-3-methylbenzaldehyde
- 3-Ethyl-4-isobutoxy-5-methylbenzaldehyde
Comparison: 3-Isobutoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-methyl-3-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-6-11(7-13)5-4-10(12)3/h4-7,9H,8H2,1-3H3 |
Clé InChI |
XFMXWHORSMGLNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)




![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)

![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
